molecular formula C10H15NO2 B580955 2-Ethoxy-3-isopropoxypyridine CAS No. 1330750-22-5

2-Ethoxy-3-isopropoxypyridine

Cat. No.: B580955
CAS No.: 1330750-22-5
M. Wt: 181.235
InChI Key: CRYXZQKEFVBOST-UHFFFAOYSA-N
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Description

2-Ethoxy-3-isopropoxypyridine is an organic compound with the molecular formula C10H15NO2 It is a derivative of pyridine, characterized by the presence of ethoxy and isopropoxy groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3-isopropoxypyridine typically involves the reaction of 2-chloropyridine with ethyl alcohol and isopropyl alcohol under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the ethoxy and isopropoxy groups. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-3-isopropoxypyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: The ethoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases or acids to facilitate the replacement of functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

2-Ethoxy-3-isopropoxypyridine has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-isopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and isopropoxy groups can influence the compound’s binding affinity and specificity towards these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Ethoxy-3-isopropoxypyridine can be compared with other pyridine derivatives, such as:

  • 2-Methoxy-3-isopropoxypyridine
  • 2-Ethoxy-3-methoxypyridine
  • 2-Isopropoxy-3-methoxypyridine

These compounds share similar structural features but differ in the nature and position of the substituent groups. The unique combination of ethoxy and isopropoxy groups in this compound imparts distinct chemical and physical properties, making it suitable for specific applications that other compounds may not fulfill.

Properties

IUPAC Name

2-ethoxy-3-propan-2-yloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-4-12-10-9(13-8(2)3)6-5-7-11-10/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYXZQKEFVBOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50716548
Record name 2-Ethoxy-3-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330750-22-5
Record name Pyridine, 2-ethoxy-3-(1-methylethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330750-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethoxy-3-[(propan-2-yl)oxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50716548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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